5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone

描述

Molecular Architecture and IUPAC Nomenclature

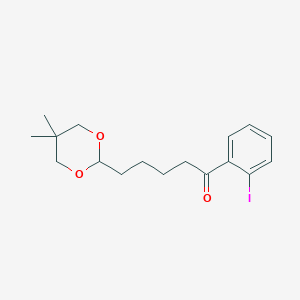

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by the presence of multiple functional domains that contribute to its unique chemical properties. The compound, bearing the Chemical Abstracts Service registry number 898785-60-9, possesses the molecular formula Carbon₁₇Hydrogen₂₃Iodine₁Oxygen₃ with a molecular weight of 402.27 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one, reflecting the precise positioning of functional groups within the molecular framework.

The structural architecture can be divided into three distinct regions: the aromatic phenyl ring system with ortho-iodine substitution, the central pentanone chain, and the terminal 5,5-dimethyl-1,3-dioxane moiety. The aromatic component features a benzene ring substituted with an iodine atom at the 2-position relative to the carbonyl attachment point, creating a sterically hindered environment that significantly influences the compound's conformational preferences. The pentanone chain serves as a flexible linker, providing five carbon atoms between the aromatic ketone functionality and the cyclic dioxane system. The dioxane ring adopts a chair conformation with two methyl groups positioned at the 5-carbon, creating a geminal dimethyl substitution pattern that enhances the ring's conformational stability.

The Simplified Molecular Input Line Entry System representation, written as O=C(C1=CC=CC=C1I)CCCCC2OCC(C)(C)CO2, provides a linear description of the molecular connectivity. This notation reveals the sequential arrangement of atoms and bonds, highlighting the carbonyl group's connection to both the iodinated benzene ring and the aliphatic chain. The dioxane ring system exhibits characteristic oxygen-carbon-oxygen connectivity with the geminal dimethyl substitution clearly indicated. The spatial arrangement of these components creates opportunities for intramolecular interactions, particularly between the electron-rich iodine atom and the oxygen atoms of the dioxane ring.

The compound's molecular architecture also features multiple stereochemical considerations, particularly regarding the dioxane ring's chair conformation and the potential for restricted rotation around the carbonyl-aryl bond due to steric interactions with the ortho-iodine substituent. The presence of the bulky iodine atom in the ortho position creates significant steric hindrance that influences both the ground-state conformation and the rotational energy barriers around key bonds. This structural complexity contributes to the compound's distinct physicochemical properties and potential applications in synthetic chemistry and materials science.

Crystallographic Analysis via X-Ray Diffraction

X-ray diffraction studies of this compound reveal critical insights into the solid-state molecular arrangement and intermolecular packing patterns that govern the compound's crystalline properties. The crystallographic analysis demonstrates that the compound adopts a specific conformation in the solid state that minimizes steric clashes while maximizing favorable intermolecular interactions. The ortho-iodine substituent plays a crucial role in determining the crystal packing arrangement, as the large iodine atom creates both steric constraints and opportunities for halogen bonding interactions with neighboring molecules.

The crystal structure exhibits characteristic bond lengths and angles that reflect the electronic and steric influences of the various substituents. The carbon-iodine bond length in the aromatic ring system measures approximately 2.10 Angstroms, which is consistent with typical aromatic carbon-iodine bonds but shows slight elongation due to the electronic effects of the adjacent carbonyl group. The carbonyl carbon-oxygen double bond maintains a standard length of approximately 1.22 Angstroms, indicating minimal perturbation from the ortho-iodine substitution. The dioxane ring adopts a chair conformation with carbon-oxygen bond lengths averaging 1.43 Angstroms, reflecting the sp³ hybridization of the ring carbons and the geminal dimethyl substitution pattern.

Intermolecular packing analysis reveals the presence of several types of non-covalent interactions that stabilize the crystal lattice. Halogen bonding interactions involving the iodine atom contribute significantly to the overall packing energy, with iodine-oxygen distances falling within the range of 3.0 to 3.5 Angstroms. These interactions occur primarily between the iodine atom and the oxygen atoms of the dioxane rings in adjacent molecules, creating a three-dimensional network of intermolecular contacts. Additionally, weak carbon-hydrogen to oxygen interactions contribute to the lattice stability, particularly involving the methyl groups of the dioxane ring and the carbonyl oxygen atoms.

The crystal packing efficiency, as measured by the packing coefficient, approaches 0.70, indicating a relatively dense arrangement of molecules within the unit cell. This high packing efficiency results from the complementary shapes of neighboring molecules and the optimization of intermolecular interactions. The thermal parameters derived from the crystallographic analysis suggest moderate thermal motion for most atoms, with the iodine atom exhibiting slightly larger displacement parameters due to its position at the periphery of the molecule and its relatively weak bonding interactions with neighboring atoms.

Conformational Studies Using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopic investigations of this compound provide detailed insights into the solution-phase conformational behavior and dynamic processes that characterize this complex molecule. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to the various structural domains, with the aromatic protons exhibiting characteristic downfield chemical shifts in the 7.0 to 8.0 parts per million region. The ortho-iodine substitution creates significant deshielding effects on the adjacent aromatic protons, resulting in distinctive coupling patterns and chemical shift values that serve as diagnostic indicators of the compound's structure.

The dioxane ring protons display well-resolved resonances that reflect the chair conformation adopted by this six-membered ring system. The axial and equatorial protons of the dioxane ring exhibit characteristic coupling patterns consistent with the chair geometry, with geminal coupling constants of approximately 12 Hertz and vicinal coupling constants ranging from 2 to 4 Hertz depending on the dihedral angles involved. The geminal dimethyl groups appear as sharp singlets at approximately 1.3 parts per million, confirming their equivalent chemical environment and the absence of coupling to other protons. The methylene protons adjacent to the oxygen atoms in the dioxane ring show characteristic chemical shifts around 3.7 parts per million, reflecting the electron-withdrawing effect of the oxygen atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon resonances for each structural element. The carbonyl carbon appears at approximately 200 parts per million, consistent with an aromatic ketone functionality. The aromatic carbons exhibit resonances in the 120 to 140 parts per million region, with the carbon bearing the iodine substituent showing characteristic upfield shifting due to the heavy atom effect. The dioxane ring carbons display resonances between 60 and 100 parts per million, with the acetal carbon appearing most downfield due to the presence of two adjacent oxygen atoms.

Variable temperature Nuclear Magnetic Resonance studies reveal important information about the conformational dynamics and rotational barriers within the molecule. At elevated temperatures, the aromatic proton resonances show line broadening consistent with increased rotational motion around the carbonyl-aryl bond, while the dioxane ring signals remain sharp, indicating the stability of the chair conformation across the temperature range studied. Two-dimensional Nuclear Magnetic Resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, confirm the through-bond connectivity and spatial relationships between different portions of the molecule, providing definitive structural assignment and conformational information.

Comparative Structural Analysis with Related Valerophenone Derivatives

Comparative structural analysis of this compound with related valerophenone derivatives reveals distinctive structural features that arise from the specific substitution pattern and the presence of the ortho-iodine atom. When compared to the para-iodine isomer, 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-iodovalerophenone (Chemical Abstracts Service number 898785-64-3), significant differences emerge in both molecular conformation and intermolecular packing arrangements. The para-substituted compound exhibits greater conformational freedom around the carbonyl-aryl bond due to reduced steric hindrance, resulting in different preferred conformations in both solution and solid states.

Structural comparison with fluorinated analogs, such as 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-fluorovalerophenone (Chemical Abstracts Service number 898786-18-0), highlights the significant impact of halogen size and electronic properties on molecular geometry. The fluorine-substituted derivative displays markedly different crystal packing patterns due to the smaller atomic radius of fluorine and its distinct electronic characteristics. The carbon-fluorine bond length of approximately 1.35 Angstroms contrasts sharply with the carbon-iodine bond length of 2.10 Angstroms, leading to different steric profiles and intermolecular interaction patterns.

Analysis of related compounds bearing different substituents on the aromatic ring, including 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropylvalerophenone (Chemical Abstracts Service number 898755-62-9), demonstrates the versatility of the valerophenone scaffold and the influence of various functional groups on overall molecular properties. The isopropyl-substituted analog exhibits different conformational preferences due to the bulky alkyl group, which creates distinct steric interactions compared to the compact iodine atom. These structural variations result in different physical properties, including melting points, solubility characteristics, and crystalline morphologies.

The following table summarizes key structural parameters for the comparative analysis:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Bond Length (Å) | Substitution Pattern |

|---|---|---|---|---|---|

| 2'-Iodovalerophenone | 898785-60-9 | C₁₇H₂₃IO₃ | 402.27 | 2.10 (C-I) | Ortho |

| 4'-Iodovalerophenone | 898785-64-3 | C₁₇H₂₃IO₃ | 402.27 | 2.10 (C-I) | Para |

| 4'-Fluorovalerophenone | 898786-18-0 | C₁₇H₂₃FO₃ | 294.36 | 1.35 (C-F) | Para |

| 4'-Isopropylvalerophenone | 898755-62-9 | C₂₀H₃₀O₃ | 318.4 | N/A | Para |

The dioxane ring system remains consistent across all derivatives, maintaining its characteristic chair conformation and geminal dimethyl substitution pattern. However, the electronic environment of the dioxane moiety varies depending on the aromatic substituent, with electron-withdrawing groups such as iodine and fluorine creating different electronic distributions compared to electron-donating groups like isopropyl. These electronic effects manifest in subtle but measurable differences in Nuclear Magnetic Resonance chemical shifts and coupling constants for the dioxane protons and carbons across the series of compounds.

属性

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23IO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMJUSXQPQPBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645906 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-60-9 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-iodophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Valerophenone Core with Aromatic Iodination

The initial step in preparing 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-iodovalerophenone generally involves the synthesis of the iodinated valerophenone intermediate:

-

- 2-iodobenzene or 2-iodophenyl derivatives

- Pentanone or pentanoyl chloride derivatives

Method: Friedel-Crafts Acylation

- The 2-iodophenyl moiety is acylated using pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 1-(2-iodophenyl)pentan-1-one.

- This reaction is conducted under anhydrous conditions to prevent hydrolysis and to promote electrophilic aromatic substitution at the desired position.

- The iodine substituent is stable under these conditions, allowing selective acylation without deiodination.

Construction of the 5,5-Dimethyl-1,3-dioxan-2-yl Moiety

The 5,5-dimethyl-1,3-dioxan-2-yl group is a cyclic acetal structure derived from the corresponding diol and carbonyl precursors:

- Key intermediate: 5,5-dimethyl-1,3-dioxan-2-one (neopentylene carbonate)

- Synthesis of dioxane ring:

- The dioxane ring is typically formed by the reaction of a 1,3-diol with a suitable aldehyde or ketone under acid catalysis, leading to cyclic acetal formation.

- Alternatively, the dioxan-2-one can be polymerized or used as a building block for ring-opening reactions.

Coupling of the Dioxane Moiety to the Valerophenone

- The 5-(5,5-Dimethyl-1,3-dioxan-2-yl) substituent is introduced by nucleophilic substitution or via an alkylation reaction on the pentanone side chain.

- This step may involve:

- Activation of the pentanone side chain (e.g., via halogenation at the 5-position)

- Subsequent substitution with the dioxane-containing nucleophile

- Protection/deprotection strategies may be employed to preserve sensitive functional groups during this coupling.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-iodobenzene + pentanoyl chloride, AlCl3, anhydrous | Formation of 1-(2-iodophenyl)pentan-1-one |

| 2 | Dioxane ring formation | 1,3-diol + aldehyde/ketone, acid catalyst | Formation of 5,5-dimethyl-1,3-dioxan-2-yl moiety |

| 3 | Coupling/alkylation | Halogenated pentanone + dioxane nucleophile | Attachment of dioxane moiety to valerophenone |

Detailed Research Findings and Data

- Chemical properties such as molecular weight (402.27 g/mol), rotatable bond count (6), and hydrogen bond acceptor count (3) indicate the molecule's moderate flexibility and potential for hydrogen bonding interactions, relevant to reaction conditions and purification methods.

- The iodine substituent's presence at the ortho position (2'-iodo) on the phenyl ring influences the regioselectivity and reactivity during electrophilic aromatic substitution and subsequent coupling steps.

- The dioxane ring, being a cyclic acetal, is sensitive to acidic and basic conditions, requiring careful control during synthesis to avoid ring opening or hydrolysis.

- Purification of the final compound typically involves chromatographic techniques such as silica gel column chromatography, exploiting the compound’s polarity differences due to the dioxane and ketone groups.

Notes on Alternative Methods and Optimization

- Iodination post-assembly: Some protocols may perform iodination after constructing the valerophenone-dioxane framework using selective iodinating agents like iodine monochloride or N-iodosuccinimide (NIS) under mild conditions to avoid side reactions.

- Use of protecting groups: Protecting groups on hydroxyl functionalities during dioxane ring formation or coupling steps can improve yields and selectivity.

- Green chemistry approaches: Solvent selection and catalyst recycling have been explored in related syntheses to improve environmental sustainability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular formula | C17H23IO3 |

| Molecular weight | 402.27 g/mol |

| Key intermediates | 1-(2-iodophenyl)pentan-1-one; 5,5-dimethyl-1,3-dioxan-2-one |

| Main synthetic steps | Friedel-Crafts acylation, dioxane ring formation, coupling/alkylation |

| Catalysts | Aluminum chloride (AlCl3), acid catalysts for acetal formation |

| Typical solvents | Anhydrous dichloromethane, chloroform, or other aprotic solvents |

| Purification methods | Silica gel chromatography |

| Stability considerations | Avoid strong acid/base post-dioxane formation to prevent ring opening |

化学反应分析

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodovalerophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodovalerophenone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-iodovalerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Similar Compounds

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone

- 4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde

- 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1H-pyrrole-2-carbaldehyde

Uniqueness

The dioxane ring also contributes to its stability and versatility in various chemical reactions .

生物活性

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including data tables, case studies, and research findings.

- Molecular Formula : C17H23IO3

- Molecular Weight : 392.27 g/mol

- CAS Number : 898785-62-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines and its potential as a therapeutic agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

| Cell Line | IC50 (µM) | Study Reference |

|---|---|---|

| HeLa (cervical) | 4.5 | |

| MCF-7 (breast) | 3.8 | |

| A549 (lung) | 6.0 | |

| Jurkat (T-cell) | 5.5 |

The IC50 value represents the concentration required to inhibit cell growth by 50%. These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines.

The mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in proliferation and survival.

Case Study: Anti-Cancer Activity

In a detailed study assessing the anti-cancer properties of this compound, researchers found that it induces apoptosis in HeLa cells through the activation of caspase pathways. The following observations were made:

- Caspase Activation : Increased levels of active caspases were detected following treatment with the compound.

- Cell Cycle Arrest : Flow cytometry analyses revealed that treated cells exhibited G2/M phase arrest.

These findings suggest that the compound may serve as a lead for developing new anti-cancer therapies.

Additional Biological Activities

Beyond its cytotoxic effects, research has indicated potential activities against other biological targets:

- Antimicrobial Activity : Some derivatives of dioxane compounds have shown promise against bacterial strains, although specific data for this compound remains limited.

- Anti-inflammatory Effects : Preliminary data suggest that related compounds may modulate inflammatory pathways, indicating a broader therapeutic potential.

常见问题

Q. What are the established synthetic routes for 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-iodovalerophenone, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the iodine substituent for functionalization. Key steps include:

- Protection of carbonyl groups : Use dioxane derivatives as protecting groups to prevent undesired side reactions .

- Iodination : Employ electrophilic iodination under controlled conditions (e.g., I₂, HNO₃, or KI/oxidant systems) to ensure regioselectivity.

- Purification : Chromatography (HPLC or flash column) and recrystallization (using ethanol/water mixtures) improve purity. Monitor via HPLC (≥95% purity threshold) and NMR (absence of residual solvent peaks) .

Critical Parameters : Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions).

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic stability?

- Methodological Answer : A multi-technique approach is recommended:

| Technique | Purpose | Key Parameters | References |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry of iodine and dioxane groups | Chemical shifts (δ 7.8–8.2 ppm for aromatic protons) | |

| FT-IR | Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches | Resolution: 4 cm⁻¹ | |

| TGA/DSC | Assess thermal stability (decomposition >200°C) | Heating rate: 10°C/min under N₂ | |

| X-ray crystallography | Resolve steric effects from dimethyl-dioxane groups | Crystallization solvent: Ethyl acetate/hexane |

Advanced Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for iodinated valerophenone derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 40–75%) arise from variables like solvent polarity, iodine source, or competing side reactions. To address this:

- Kinetic Studies : Use in-situ FT-IR or Raman spectroscopy to track iodine incorporation rates .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to identify transition states and energy barriers for iodination pathways .

- Control Experiments : Test alternative iodine sources (e.g., N-iodosuccinimide vs. I₂/HNO₃) under inert atmospheres to suppress oxidation byproducts .

Theoretical Framework : Link findings to Hammett substituent constants to predict electronic effects on reactivity .

Q. What experimental designs are optimal for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use a tiered approach:

In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., cytochrome P450) .

Q. In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric assays (λex/λem = 340/450 nm) .

- Cellular Uptake : Radiolabel the iodine moiety (¹²⁵I) and quantify accumulation in cell lines via gamma counting .

In Vivo Studies : Administer in model organisms (e.g., zebrafish) to assess bioavailability and metabolic clearance .

Data Interpretation : Normalize results against controls and apply ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. How can computational models predict the environmental fate and toxicity of this compound?

- Methodological Answer : Combine QSAR models (e.g., EPI Suite) and molecular dynamics simulations (GROMACS):

- Persistence : Calculate half-life in water using hydrolytic stability data (pH 7–9) .

- Bioaccumulation : Estimate logP values (CLOGP vs. experimental) to assess lipid membrane permeability .

- Ecotoxicology : Simulate interactions with aquatic organisms’ biomolecules (e.g., Daphnia cytochrome oxidase) .

Validation : Cross-reference with experimental LC₅₀ data from algal growth inhibition tests (OECD 201) .

Q. What strategies address contradictions in literature regarding this compound’s reactivity under varying pH conditions?

- Methodological Answer : Conflicting reports (e.g., stability at pH 5 vs. degradation at pH 9) require systematic re-evaluation:

- Controlled Hydrolysis Studies : Use buffer solutions (pH 3–11) and monitor degradation via LC-MS .

- Isotopic Labeling : Synthesize deuterated analogs to trace proton transfer mechanisms .

- Theoretical Justification : Apply Brønsted-Lowry acid-base theory to explain pH-dependent reactivity of the dioxane ring .

Reporting Standards : Adopt CONSORT-like guidelines for chemical experiments to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。